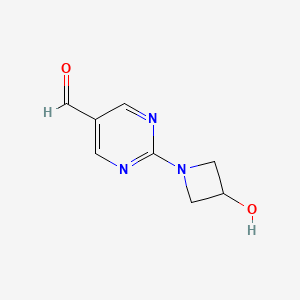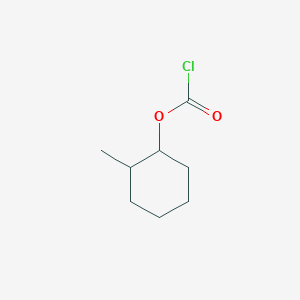
2-Methylcyclohexyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcyclohexyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are characterized by the presence of a chloroformate group (ROC(O)Cl). These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.
Métodos De Preparación
2-Methylcyclohexyl chloroformate can be synthesized through the reaction of 2-methylcyclohexanol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
[ \text{COCl}_2 + \text{2-Methylcyclohexanol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and control of reaction conditions. The reaction is typically carried out at low temperatures to minimize the formation of by-products and to ensure high yields of the desired product .
Análisis De Reacciones Químicas
2-Methylcyclohexyl chloroformate undergoes various chemical reactions, including:
-
Reaction with Amines: : It reacts with amines to form carbamates. This reaction is typically carried out in the presence of a base to absorb the hydrochloric acid formed. [ \text{ROC(O)Cl} + \text{H}_2\text{NR’} \rightarrow \text{ROC(O)-N(H)R’} + \text{HCl} ]
-
Reaction with Alcohols: : It reacts with alcohols to form carbonate esters. [ \text{ROC(O)Cl} + \text{HOR’} \rightarrow \text{ROC(O)-OR’} + \text{HCl} ]
-
Reaction with Carboxylic Acids: : It reacts with carboxylic acids to form mixed anhydrides. [ \text{ROC(O)Cl} + \text{HO}_2\text{CR’} \rightarrow \text{ROC(O)-OC(O)R’} + \text{HCl} ]
These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid formed .
Aplicaciones Científicas De Investigación
2-Methylcyclohexyl chloroformate is used in various scientific research applications, including:
Organic Synthesis:
Metabolite Profiling: It is used in the quantitative analysis of metabolites containing amino and carboxylic groups.
Mecanismo De Acción
The mechanism of action of 2-Methylcyclohexyl chloroformate involves its reactivity with nucleophiles. The chloroformate group (ROC(O)Cl) is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and carboxylic acids. The reaction typically proceeds via a substitution nucleophilic internal mechanism, resulting in the formation of carbamates, carbonate esters, or mixed anhydrides .
Comparación Con Compuestos Similares
2-Methylcyclohexyl chloroformate can be compared with other chloroformates, such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity and are used in similar applications. this compound is unique due to its cyclohexyl ring structure, which can impart different steric and electronic properties compared to linear or aromatic chloroformates .
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
- Phenyl chloroformate
These compounds are used in various organic synthesis and analytical applications, similar to this compound .
Propiedades
Fórmula molecular |
C8H13ClO2 |
|---|---|
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
(2-methylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C8H13ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h6-7H,2-5H2,1H3 |
Clave InChI |
RKEOVSXUOPSKEM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13177170.png)


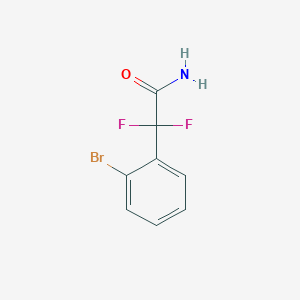
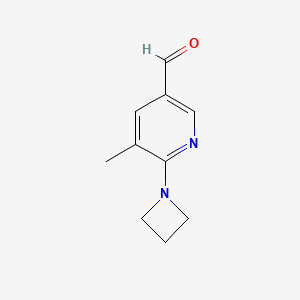
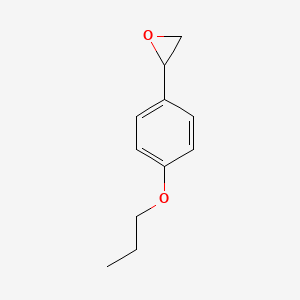
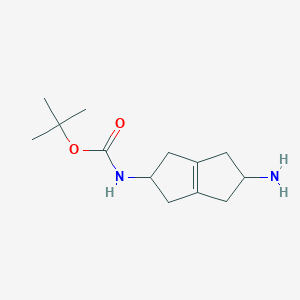
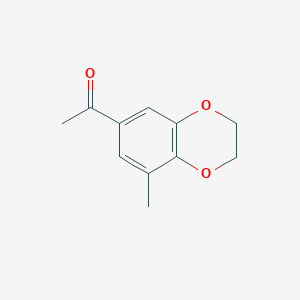
![Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13177231.png)
![6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13177237.png)
![6-[(2-Aminoethyl)amino]pyridine-3-carboxamide](/img/structure/B13177248.png)
![1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13177250.png)
